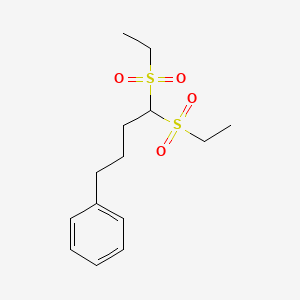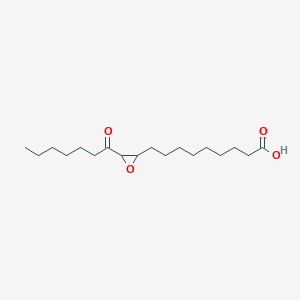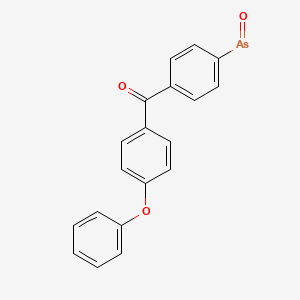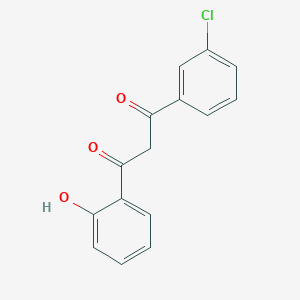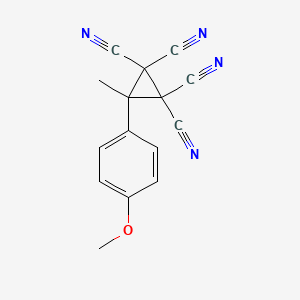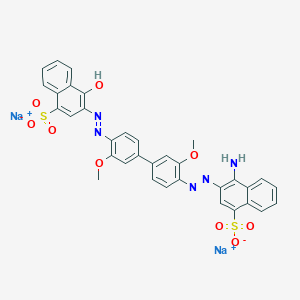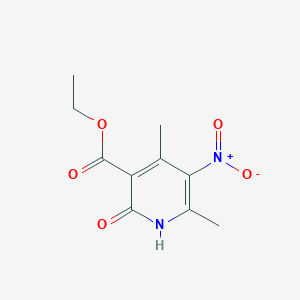
Murexine chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Murexine chloride hydrochloride, also known as urocanoylcholine, is a naturally occurring choline ester of urocanic acid. It was first isolated from the hypobranchial body of the mollusc Murex trunculus. This compound is known for its neuromuscular blocking and nicotinic actions, making it a subject of interest in pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Murexine chloride hydrochloride can be synthesized through the esterification of urocanic acid with choline. The synthetic product is obtained according to the procedure of Pasini, Vercellone, and Erspamer (1952), which has been improved over time . The reaction involves the use of acetone as a solvent and requires careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
The industrial production of this compound involves the extraction of the hypobranchial bodies from molluscs, followed by acetone extraction and purification. The synthetic product is then obtained through a series of chemical reactions, ensuring that the final product is at least 95% pure .
Analyse Chemischer Reaktionen
Types of Reactions
Murexine chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies and applications.
Wissenschaftliche Forschungsanwendungen
Murexine chloride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification reactions and the synthesis of choline esters.
Biology: It is used to study the neuromuscular blocking effects and the role of choline esters in biological systems.
Wirkmechanismus
Murexine chloride hydrochloride exerts its effects by acting as a depolarizing neuromuscular blocking agent. It produces a contracture similar to acetylcholine in the frog rectus and a neuromuscular block in the rat diaphragm. These effects are not relieved by neostigmine but are antagonized by hexamethonium . The compound depolarizes the end-plate region, leading to a neuromuscular block .
Vergleich Mit ähnlichen Verbindungen
Murexine chloride hydrochloride is similar to other choline esters, such as suxamethonium and decamethonium. it is unique in its origin from molluscs and its specific pharmacological actions. Other similar compounds include:
Suxamethonium: A depolarizing neuromuscular blocking agent used in anesthesia.
Decamethonium: Another depolarizing neuromuscular blocking agent with similar actions to this compound.
This compound stands out due to its natural occurrence and its specific neuromuscular blocking properties, making it a valuable compound for scientific research and potential medical applications.
Eigenschaften
CAS-Nummer |
6032-82-2 |
|---|---|
Molekularformel |
C11H19Cl2N3O2 |
Molekulargewicht |
296.19 g/mol |
IUPAC-Name |
2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
InChI-Schlüssel |
VQMMZOYNQZNRJF-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.Cl.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


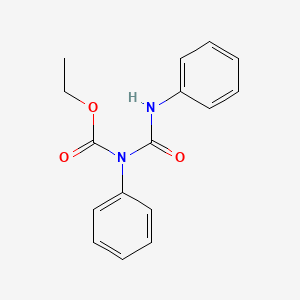


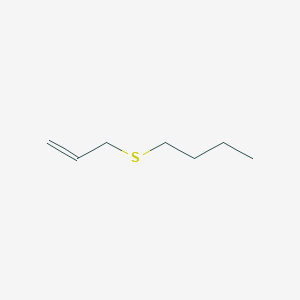

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

